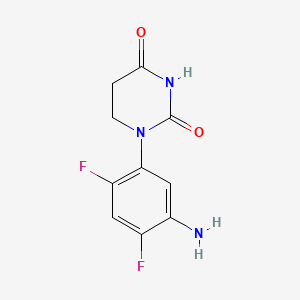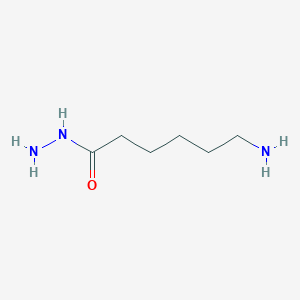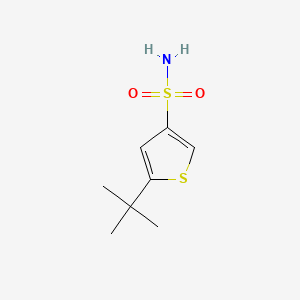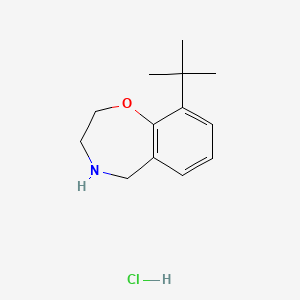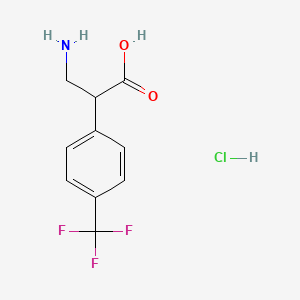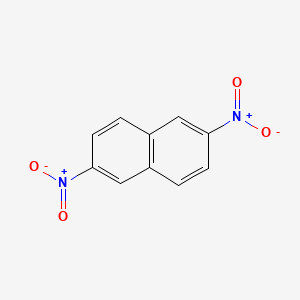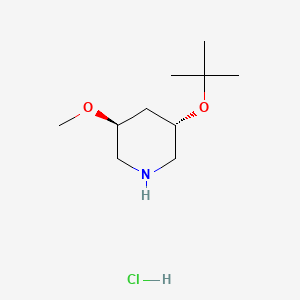
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring. This compound has a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol . Indazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki reactions, chloroacetic anhydride for acylation reactions, and hydrazine for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki reaction can yield indazole derivatives with different substituents .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have been studied for their anticancer, antibacterial, and anti-inflammatory properties . They are also used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as tyrosine-protein kinase inhibitors, which play a crucial role in the regulation of angiogenesis and vascular development . The specific pathways involved depend on the particular indazole derivative and its target.
Comparison with Similar Compounds
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be compared with other similar compounds, such as 1H-indazole-3-amine derivatives. These compounds share a similar indazole core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and therapeutic applications . Other similar compounds include 3-amino-1-methyl-1H-indazol-6-ol and 2-(1-methyl-1H-indazol-3-yl)acetic acid .
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19) |
InChI Key |
UYLCMFFNTCBIBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


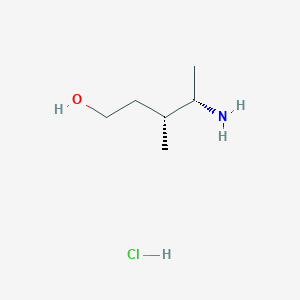
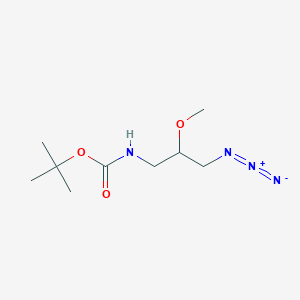
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
